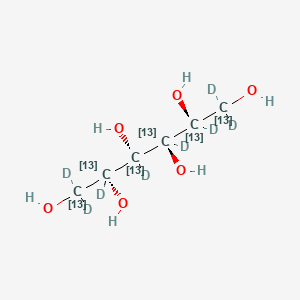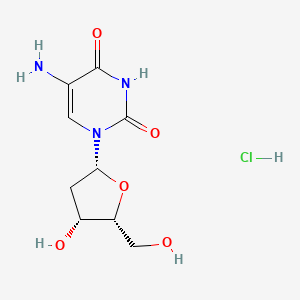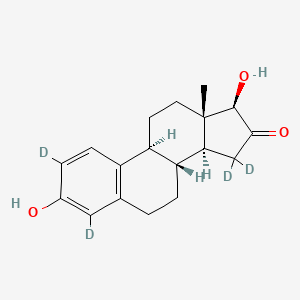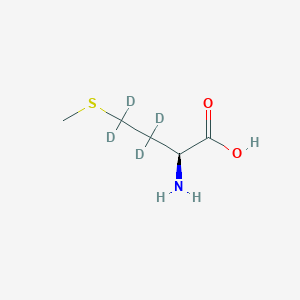
L-Methionine-3,3,4,4-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine-3,3,4,4-d4 is a deuterium-labeled analog of L-methionine, an essential amino acid. The compound is characterized by the replacement of hydrogen atoms at positions 3 and 4 with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine-3,3,4,4-d4 typically involves the incorporation of deuterium into the methionine molecule. One common method is the catalytic hydrogenation of L-methionine in the presence of deuterium gas. This process requires specific catalysts and controlled reaction conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often recycled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
L-Methionine-3,3,4,4-d4 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced back to its original form from its oxidized states.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives such as esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for esterification and amidation reactions.
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various esters and amides of methionine .
Scientific Research Applications
L-Methionine-3,3,4,4-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study methionine metabolism and its role in various biological processes.
Protein Synthesis: Helps in understanding protein synthesis pathways by tracking the incorporation of methionine into proteins.
Medical Research: Investigates the role of methionine in diseases such as cancer and cardiovascular disorders.
Industrial Applications: Used in the production of labeled compounds for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of L-Methionine-3,3,4,4-d4 is similar to that of natural methionine. It serves as a precursor for the synthesis of important biomolecules such as S-adenosylmethionine, which is involved in methylation reactions. The deuterium labeling allows researchers to track these processes with high precision. The compound interacts with various enzymes and pathways involved in methionine metabolism, providing insights into its biological functions .
Comparison with Similar Compounds
Similar Compounds
L-Methionine: The natural form of methionine without deuterium labeling.
D-Methionine: The enantiomer of L-methionine, which has different biological activity.
Methionine Sulfoxide: An oxidized form of methionine.
Methionine Sulfone: A further oxidized form of methionine.
Uniqueness
L-Methionine-3,3,4,4-d4 is unique due to its stable isotope labeling, which makes it invaluable for tracer studies and metabolic research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various experimental setups.
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
153.24 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D2,3D2 |
InChI Key |
FFEARJCKVFRZRR-UGKISTHKSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



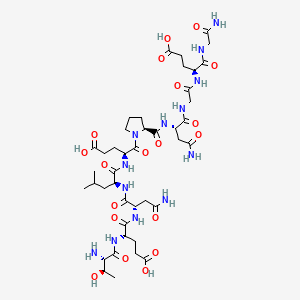

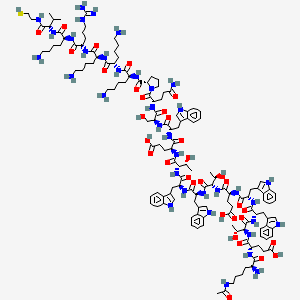
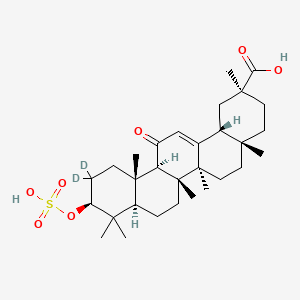
![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)
